2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)-
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Overview
Description
2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- is a chemical compound with the molecular formula C10H14Cl2N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- typically involves the reaction of 4,6-dichloropyrimidine with 2,2-diethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives of pyrimidine.
Hydrolysis: Aldehydes or alcohols depending on the conditions.
Scientific Research Applications
2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylpyrimidine
- 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine
- 2-Amino-4,6-dichloropyrimidine
Uniqueness
2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxyethyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
CAS No. |
97570-32-6 |
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Molecular Formula |
C10H15Cl2N3O2 |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H15Cl2N3O2/c1-3-16-7(17-4-2)5-6-8(11)14-10(13)15-9(6)12/h7H,3-5H2,1-2H3,(H2,13,14,15) |
InChI Key |
DDSIONISSNPQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=C(N=C(N=C1Cl)N)Cl)OCC |
Origin of Product |
United States |
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